molecular formula C15H20NO6S3- B393802 [(1-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROPYL)SULFANYL]SULFONATE

[(1-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROPYL)SULFANYL]SULFONATE

Cat. No.: B393802
M. Wt: 406.5g/mol
InChI Key: DTMSVTKJBGYCFJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

[(1-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROPYL)SULFANYL]SULFONATE is a complex organic compound that features a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROPYL)SULFANYL]SULFONATE typically involves multiple steps. One common method includes the reaction of ethyl 2-bromomethyl-3-furoate with ethyl sulfanylacetate in ethanol under an inert atmosphere . The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and reduce production costs while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROPYL)SULFANYL]SULFONATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives.

Scientific Research Applications

[(1-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROPYL)SULFANYL]SULFONATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [(1-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROPYL)SULFANYL]SULFONATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROPYL)SULFANYL]SULFONATE is unique due to its benzothiophene core, which imparts specific chemical and biological properties

Properties

Molecular Formula

C15H20NO6S3-

Molecular Weight

406.5g/mol

IUPAC Name

3-ethoxycarbonyl-2-(2-sulfonatosulfanylbutanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene

InChI

InChI=1S/C15H21NO6S3/c1-3-10(24-25(19,20)21)13(17)16-14-12(15(18)22-4-2)9-7-5-6-8-11(9)23-14/h10H,3-8H2,1-2H3,(H,16,17)(H,19,20,21)/p-1

InChI Key

DTMSVTKJBGYCFJ-UHFFFAOYSA-M

SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC)SS(=O)(=O)[O-]

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC)SS(=O)(=O)[O-]

Origin of Product

United States

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